Furazlocillin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

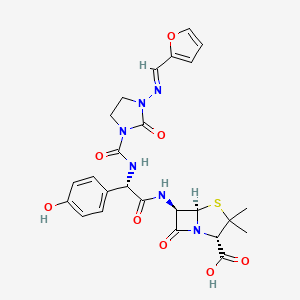

Furazlocillin, also known as this compound, is a useful research compound. Its molecular formula is C25H26N6O8S and its molecular weight is 570.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Scientific Research Applications

-

Cell Division Studies

- Localization of FtsI : Research has demonstrated that the addition of furazlocillin prevents the localization of FtsI to the septum during bacterial cell division. This was observed in studies where immunofluorescence microscopy showed that while FtsZ and FtsA localized normally, FtsI did not, indicating the critical role of FtsI in cell division processes .

- Effect on Cell Morphology : The use of this compound has been linked to changes in cell morphology, leading to filamentation when FtsI is inhibited. This suggests that this compound can be used to study the structural integrity and division mechanisms of bacterial cells .

-

Antibiotic Resistance Research

- Inhibition Studies : this compound has been utilized to investigate mechanisms of resistance in various bacterial strains. For instance, it serves as a tool to assess how mutations in penicillin-binding proteins affect susceptibility to β-lactams .

- Combination Therapy : Studies have explored the efficacy of combining this compound with other antibiotics to overcome resistance mechanisms in pathogenic bacteria. This approach aims to enhance therapeutic outcomes against resistant strains.

-

Vaccine Development

- Target Identification : Research efforts have focused on identifying surface-exposed proteins synthesized during infections by uropathogenic strains of E. coli. This compound's role in inhibiting specific proteins has been pivotal in determining potential vaccine targets against urinary tract infections .

Case Studies

Chemical Reactions Analysis

General Reactivity of β-Lactam Antibiotics

Furazlocillin, as a penicillin derivative, likely shares reactivity patterns common to β-lactam antibiotics. These include:

-

Hydrolysis of the β-lactam ring : Acidic or alkaline conditions can open the four-membered β-lactam ring, rendering the compound biologically inactive .

-

Enzyme-mediated degradation : β-lactamases (enzymes produced by resistant bacteria) cleave the amide bond in the β-lactam ring .

Potential Metabolic Reactions

Though not explicitly documented in the sources, typical metabolic pathways for penicillin analogs include:

-

Oxidative reactions : Hydroxylation of aromatic rings or alkyl side chains by cytochrome P450 enzymes .

-

Conjugation reactions : Glucuronidation or sulfation to enhance water solubility for renal excretion .

Synthetic Modifications

Hypothetical synthetic routes for this compound derivatives might involve:

-

Acylation of the amino group : Reacting the 6-APA (6-aminopenicillanic acid) core with acid chlorides or anhydrides48.

-

Side-chain functionalization : Introducing substituents to improve stability or bioavailability .

Degradation Pathways

Environmental or thermal degradation could lead to:

-

Formation of penicilloic acids : Via nucleophilic attack on the β-lactam carbonyl .

-

Dimerization : Under high concentrations or elevated temperatures .

Hypothetical Data Table for this compound Reactions

| Reaction Type | Conditions | Products/Outcomes |

|---|---|---|

| β-Lactam hydrolysis | Acidic/alkaline aqueous | Inactive penicilloic acid |

| Enzymatic cleavage | β-Lactamase exposure | Deactivated antibiotic |

| Oxidative metabolism | Hepatic enzymes (CYP450) | Hydroxylated metabolites |

Research Gaps

The lack of direct studies on this compound highlights opportunities for further investigation:

-

Kinetic studies : To quantify reaction rates under physiological conditions.

-

Catalytic degradation : Explore electrochemical or enzymatic methods for environmental breakdown .

For accurate, compound-specific data, advanced databases like Reaxys or SciFinder should be consulted. Let me know if you’d like guidance on accessing these resources.

Q & A

Q. What is the mechanism of action of Furazlocillin in bacterial cells, and how does it differ from other β-lactam antibiotics?

Basic Research Question

this compound is a β-lactam antibiotic that specifically inhibits Penicillin-Binding Protein 3 (PBP3), a key enzyme involved in septal peptidoglycan synthesis during bacterial cell division. Unlike broader-spectrum β-lactams (e.g., ampicillin), this compound’s selective targeting of PBP3 disrupts cell wall constriction, leading to filamentation and lysis in susceptible strains. This specificity makes it a valuable tool for studying cell division mechanisms in E. coli and related Gram-negative bacteria .

Methodological Insight :

- Use in vitro binding assays to compare this compound’s affinity for PBP3 vs. other PBPs.

- Employ fluorescence microscopy to visualize cell morphology changes (e.g., filamentation) in treated bacterial cultures.

Table 1: Key PBPs and this compound’s Effects

| PBP | Role in Cell Wall Synthesis | This compound Effect |

|---|---|---|

| PBP1A | Lateral wall synthesis | No direct inhibition |

| PBP1B | Redundant role in cell elongation | Indirect lysis in mutants |

| PBP3 | Septal peptidoglycan synthesis | Direct inhibition → cell lysis |

Q. What experimental models are recommended for studying this compound’s efficacy?

Basic Research Question

Standard models include:

- PBP-deficient E. coli strains : Use isogenic mutants (e.g., PBP1B-deficient strains) to isolate this compound’s effects on PBP3 .

- Time-kill assays : Quantify bactericidal activity under varying drug concentrations.

- Minimum Inhibitory Concentration (MIC) assays : Determine susceptibility thresholds across bacterial species.

Methodological Insight :

- Validate strain genotypes via PCR or whole-genome sequencing to confirm PBP mutations.

- Combine with β-lactamase inhibitors (e.g., clavulanic acid) to mitigate resistance artifacts .

Q. How can researchers resolve contradictions in data on this compound-induced bacterial lysis across different mutant strains?

Advanced Research Question

Contradictions may arise due to strain-specific genetic backgrounds or compensatory pathways. For example, notes that this compound lyses PBP1B mutants but not PBP1A/PBP1B double mutants under certain conditions.

Methodological Insight :

- Perform genetic complementation : Reintroduce wild-type PBP genes into mutants to confirm phenotype reversibility.

- Conduct transcriptomic analysis : Identify upregulated stress-response pathways (e.g., SOS response) in non-lysing strains.

- Use chemostat cultures : Control growth phase and environmental conditions to minimize variability .

Q. What frameworks are suitable for designing comparative studies between this compound and other β-lactams?

Advanced Research Question

Apply the PICO framework (Population, Intervention, Comparison, Outcome) or FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):

- Population : E. coli strains with defined PBP mutations.

- Intervention : this compound at sub-MIC concentrations.

- Comparison : Other β-lactams (e.g., mecillinam for PBP2 inhibition).

- Outcome : Quantitative metrics (lysis rate, filament length).

Methodological Insight :

- Use fractional inhibitory concentration (FIC) indices to assess synergism/antagonism with other drugs .

Q. How should researchers approach replication of this compound-related studies to ensure robustness?

Advanced Research Question

Common challenges include batch-to-batch variability in drug purity and genetic drift in bacterial stocks.

Methodological Insight :

- Standardize protocols : Adopt guidelines from for experimental reproducibility (e.g., detailed methods in supplementary materials).

- Validate chemical identity : Use HPLC and mass spectrometry to confirm this compound purity.

- Deposit strains in repositories : Ensure genetic stability via cryopreservation .

Q. What advanced techniques are recommended for studying this compound’s role in cell wall synthesis?

Advanced Research Question

- High-resolution microscopy : Track peptidoglycan incorporation using fluorescent D-amino acid probes.

- Atomic force microscopy (AFM) : Measure mechanical changes in cell walls during drug exposure.

- CRISPR-interference : Knock down PBP expression to dissect redundant functions .

Q. Table 2: Key Considerations for this compound Studies

Preparation Methods

Structural and Functional Basis of Furazlocillin

This compound belongs to the ureidopenicillin class, characterized by a beta-lactam ring fused to a thiazolidine ring and a side chain that enhances its affinity for specific PBPs . Its molecular structure enables selective inhibition of PBP-3, a transpeptidase critical for septal peptidoglycan synthesis during cell division . Unlike broad-spectrum beta-lactams, this compound’s specificity for PBP-3 results in filamentous cell growth without immediate lysis, making it a valuable tool for studying bacterial morphology and division .

Biochemical Preparation of this compound for Experimental Use

In Vitro Synthesis of Peptidoglycan and this compound Inhibition Assays

Studies on this compound’s mechanism often employ in vitro peptidoglycan synthesis systems. Ether-permeabilized E. coli cells are treated with this compound to assess its impact on transpeptidation and transglycosylation reactions . Key steps include:

-

Permeabilization : Cells are treated with ether to permeabilize membranes while preserving enzymatic activity.

-

Radioactive Labeling : Incorporation of 14C-labeled UDP-N-acetylglucosamine into SDS-insoluble murein is measured to quantify peptidoglycan synthesis .

-

HPLC Analysis : Muramidase-digested murein is analyzed via reverse-phase HPLC to determine cross-linkage patterns and the prevalence of muropeptides (e.g., tri-tetrameric cross-links) .

This compound concentrations between 8–32 µg/ml reduce total cross-linkage by 40–60%, preferentially inhibiting the transpeptidase activity of PBP-3 while sparing PBP-1b-mediated glycosyltransferase activity .

Genetic and Morphological Analysis of this compound-Treated Mutants

This compound’s effects are studied using E. coli mutants deficient in specific PBPs:

-

PBP-1A Mutants : Exhibit enhanced lysis and reduced murein synthesis, suggesting compensatory roles for PBP-1A in cell elongation .

-

PBP-1Bs Mutants : Show stable filamentation without lysis, indicating PBP-1Bs’ role in lateral wall synthesis .

-

PBP-2 Mutants (Strain LS-1 vs. SP6) : LS-1 forms bulged filaments that lyse, whereas SP-6 forms stable “barbell” structures, highlighting strain-specific responses to this compound .

Regulation of Septal Peptidoglycan Synthesis by this compound

Interaction with the Divisome Complex

This compound’s inhibition of PBP-3 disrupts the divisome, a multiprotein complex coordinating cell division. Key components include:

-

FtsZ : Forms a treadmilling scaffold guiding sPG synthesis .

-

FtsW-PBP3 (FtsI) : Directly synthesizes septal peptidoglycan .

-

FtsBLQ and FtsN : Regulate PBP-1b and PBP-3 activities; FtsN antagonizes FtsBLQ’s inhibition of PBP-1b glycosyltransferase activity .

This compound’s binding to PBP-3 prevents cross-linking of stem peptides, leading to accumulation of uncross-linked glycan strands and impaired septum formation .

Kinetic Studies of Transpeptidation Inhibition

Using synthetic thioester substrates (e.g., S2d), this compound’s inhibition constant (Ki) for PBP-3 is measured at 0.8 µM, compared to 12 µM for PBP-1b . This selectivity is attributed to structural differences in the active sites of PBPs, with PBP-3’s narrower binding pocket accommodating this compound’s side chain .

Analytical Techniques for this compound Characterization

High-Resolution Microscopy

Single-molecule tracking of mEos3.2-FtsI (PBP-3) in E. coli reveals that this compound reduces processivity of sPG synthesis enzymes by 70%, as shown by decreased dwell times (<5 sec vs. 20 sec in controls) .

Muropeptide Profiling via HPLC

Muropeptide analysis of this compound-treated cells shows a 3-fold increase in monomeric tripeptides (e.g., GlcNAc-MurNAc-L-Ala-D-Glu-mDAP) and a 50% reduction in tetra-pentapeptide cross-links .

Properties

Molecular Formula |

C25H26N6O8S |

|---|---|

Molecular Weight |

570.6 g/mol |

IUPAC Name |

(2S,5R,6R)-6-[[(2S)-2-[[3-[(E)-furan-2-ylmethylideneamino]-2-oxoimidazolidine-1-carbonyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |

InChI |

InChI=1S/C25H26N6O8S/c1-25(2)18(22(35)36)31-20(34)17(21(31)40-25)27-19(33)16(13-5-7-14(32)8-6-13)28-23(37)29-9-10-30(24(29)38)26-12-15-4-3-11-39-15/h3-8,11-12,16-18,21,32H,9-10H2,1-2H3,(H,27,33)(H,28,37)(H,35,36)/b26-12+/t16-,17+,18-,21+/m0/s1 |

InChI Key |

YSUBQYRZZFVMTL-WJHLHFHOSA-N |

Isomeric SMILES |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@H](C3=CC=C(C=C3)O)NC(=O)N4CCN(C4=O)/N=C/C5=CC=CO5)C(=O)O)C |

Canonical SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)NC(=O)N4CCN(C4=O)N=CC5=CC=CO5)C(=O)O)C |

Synonyms |

6-(D-2-(3-furfurylidenamino-2-oxoimidazolidine-1-carboxamido)-2-(4-hydroxyphenyl)acetamido)penicillanic acid Bay k 4999 furazlocillin furazlocillin, monosodium salt fuzlocillin |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.